

6-Chlorobenzofuran chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorobenzofuran

Cat. No.: B126303

[Get Quote](#)

An In-Depth Technical Guide to **6-Chlorobenzofuran**: Properties, Synthesis, and Applications

Introduction

6-Chlorobenzofuran is a halogenated heterocyclic compound featuring a benzene ring fused to a furan ring, with a chlorine atom substituted at the 6th position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, both natural and synthetic.^{[1][2]} Its unique electronic and structural properties make it a versatile building block and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and materials.^{[3][4]} The presence of the chlorine atom and the benzofuran core allows for diverse chemical modifications, particularly through cross-coupling reactions, which are fundamental in modern drug discovery pathways.^[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **6-chlorobenzofuran**, offering field-proven insights for its effective utilization in a research and development setting.

Chemical and Physical Properties

The fundamental physicochemical properties of **6-chlorobenzofuran** are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	151619-12-4	[4]
Molecular Formula	C ₈ H ₅ ClO	[4][5]
Molecular Weight	152.58 g/mol	[4][5]
Appearance	Not specified; likely a solid or oil	
Boiling Point	202-203 °C	[4]
Density	~1.289 g/cm ³ (Predicted)	[4]
Solubility	Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.	[6]
Storage	Room temperature, sealed, dry conditions.	[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-chlorobenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The furan ring protons will appear as doublets. The benzene ring protons will exhibit a pattern characteristic of a 1,2,4-trisubstituted system, likely an ABX spin system.[7]
- ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbons in the benzofuran scaffold. The carbon attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift. The carbons of the furan moiety are typically observed at distinct chemical shifts, with C2 often appearing downfield from C3.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for **6-chlorobenzofuran** would include:

- C-H stretching (aromatic): ~3100-3000 cm^{-1}
- C=C stretching (aromatic/furan): ~1600-1450 cm^{-1} ^[8]
- C-O-C stretching (ether): ~1250-1050 cm^{-1}
- C-Cl stretching: ~800-600 cm^{-1}

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion (M^+): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. There will be a peak at m/z 152 (for ^{35}Cl) and a peak at m/z 154 (for ^{37}Cl) in an approximate 3:1 ratio.^[9]
- Fragmentation: Common fragmentation patterns for benzofurans involve the loss of CO, CHO, or the chlorine atom, leading to characteristic fragment ions that can aid in structural elucidation.^[10]

Synthesis and Purification

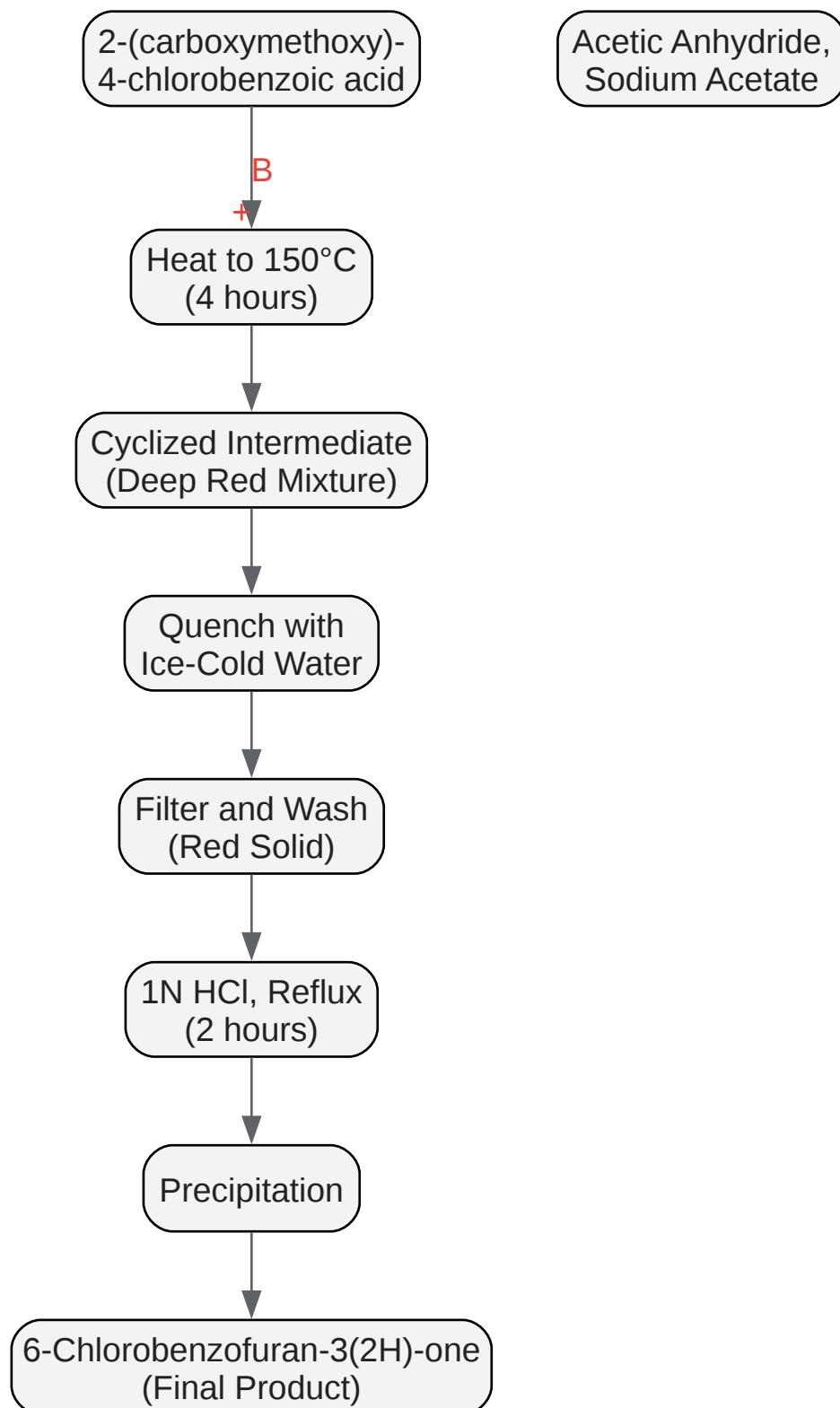
The synthesis of substituted benzofurans can be achieved through various methods. A common conceptual pathway involves the intramolecular cyclization of a suitably substituted phenol derivative. For **6-chlorobenzofuran**, a plausible route could start from 4-chlorophenol.

Experimental Protocol: Synthesis of 6-Chlorobenzofuran-3(2H)-one (A Precursor)

While a direct synthesis for **6-chlorobenzofuran** is not detailed in the provided search results, a protocol for a closely related precursor, **6-chlorobenzofuran-3(2H)-one**, is available and provides valuable insight into the formation of the core structure.^{[11][12]} This compound can subsequently be converted to **6-chlorobenzofuran**.

Step 1: Starting Material Preparation

- Begin with 2-(carboxymethoxy)-4-chlorobenzoic acid.[11]


Step 2: Cyclization Reaction

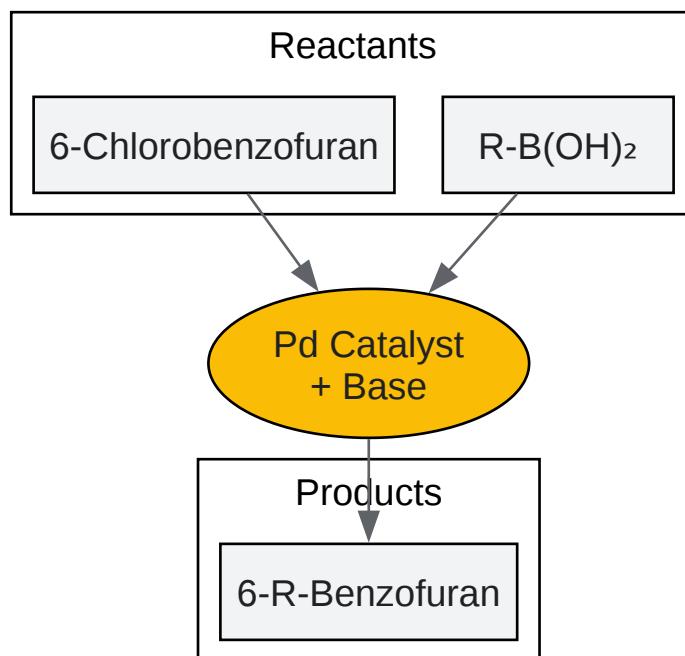
- Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).[11][12]
- Add anhydrous sodium acetate (10.0 g).[11][12]
- Heat the reaction mixture to 150 °C and maintain for 4 hours. The mixture will turn deep red. [11][12]
- After completion, cool the mixture to room temperature and carefully quench with ice-cold water.[11][12]
- Collect the resulting red solid by filtration and wash thoroughly with water.[11][12]

Step 3: Hydrolysis and Product Formation

- Suspend the washed red solid in 1N HCl and reflux for 2 hours.[11][12]
- **6-chlorobenzofuran-3(2H)-one** will precipitate from the mixture as a deep red solid.[11][12]
- Isolate the product by filtration, wash with water, and dry at 40 °C. The reported yield is 69%. [11][12]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for a **6-chlorobenzofuran** precursor.

Chemical Reactivity

The reactivity of **6-chlorobenzofuran** is governed by the interplay between the electron-rich furan ring and the aromatic benzene ring, modified by the electron-withdrawing chlorine atom.

- **Electrophilic Substitution:** The benzofuran ring is susceptible to electrophilic attack. The position of substitution (e.g., Vilsmeier-Haack formylation, bromination) is directed by the existing substituents.[13]
- **Cross-Coupling Reactions:** The C-Cl bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon bonds, enabling the construction of more complex molecular architectures, a technique widely used in drug discovery.[4][13]
- **Lithiation:** Directed ortho-metallation can be used to introduce substituents at specific positions, although this can be competitive with halogen-metal exchange.

Illustrative Reaction: Suzuki Coupling

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of a Suzuki cross-coupling reaction.

Applications in Drug Development

Benzofuran derivatives are integral to medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities.^{[1][2][14]} **6-Chlorobenzofuran** serves as a crucial starting material or intermediate in the synthesis of these agents.^{[3][4]}

- Anti-inflammatory and Analgesic Drugs: The scaffold is used to develop novel anti-inflammatory and pain-management agents.^[3]
- Central Nervous System (CNS) Disorders: It is a building block for molecules targeting CNS disorders.^[4]
- Anticancer Agents: Halogenated benzofurans have shown selective toxicity towards cancer cell lines, making them promising candidates for oncology research.^{[1][15]} The chlorine atom can enhance lipophilicity or participate in key binding interactions with biological targets.
- Antifungal and Antimicrobial Agents: The benzofuran core is found in compounds with potential antifungal and antimicrobial properties.^{[4][16]}

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **6-chlorobenzofuran** and its derivatives.

- General Handling: Use in a well-ventilated area or fume hood.^[17] Avoid contact with skin, eyes, and clothing.^[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[17]
- First Aid:
 - Skin Contact: Immediately wash with plenty of water.^[18] If irritation occurs, seek medical attention.^[17]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.^[17]
 - Inhalation: Move the person to fresh air.^[18]

- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17]
- Fire: The compound may be combustible. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

6-Chlorobenzofuran is a high-value heterocyclic compound with a well-defined set of chemical and physical properties. Its true utility for researchers lies in its reactivity, which allows it to serve as a foundational building block for a vast range of more complex molecules. The ability to leverage its chlorinated position for cross-coupling reactions makes it an indispensable tool in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective application in the laboratory.

References

- iChemical. **6-Chlorobenzofuran-3(2H)-one**, CAS No. 3260-78-4. [\[Link\]](#)
- ChemBK. **6-Chlorobenzofuran-3(2H)-one**. [\[Link\]](#)
- MySkinRecipes. **6-Chlorobenzofuran**. [\[Link\]](#)
- Altarawneh, M., et al. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.
- Yang, S., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [\[Link\]](#)
- Chem Service.
- Al-Hourani, B. J., et al. (2016). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [\[Link\]](#)
- The Royal Society of Chemistry.
- Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives.
- Loudon, G. M., & Parise, J. (n.d.). Mass Spectrometry and Infrared Spectroscopy. [\[Link\]](#)
- Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [\[Link\]](#)
- ResearchGate. Clinically approved drugs containing the benzofuran scaffold. [\[Link\]](#)
- ResearchGate. Some clinical drugs containing benzofuran scaffolds. [\[Link\]](#)
- Kavanagh, P., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

- PubChem. Benzofuran, chloro- | C8H5ClO | CID 184653. [\[Link\]](#)
- PubChem. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013. [\[Link\]](#)
- ResearchGate.
- Fung, D., et al. (1985). Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. PubMed. [\[Link\]](#)
- Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [\[Link\]](#)
- LibreTexts Chemistry. 11: Infrared Spectroscopy and Mass Spectrometry. [\[Link\]](#)
- Shi, J., et al. (2019).
- van der Meer, T., et al. (2015). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chlorobenzofuran [myskinrecipes.com]
- 5. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [amp.chemicalbook.com]
- 12. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Chlorobenzofuran chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126303#6-chlorobenzofuran-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com